3E,13E-Octadecadienyl acetate

Carposina niponensis species specificity pheromone taxonomy

3E,13E-Octadecadienyl acetate [(E,E)-3,13-octadecadien-1-yl acetate, CAS 57491-34-6] is a C20 straight-chain dienyl acetate belonging to the octadecadienyl pheromone class. First isolated from the peach fruit moth Carposina niponensis (Lepidoptera: Carposinidae), it serves as a sex pheromone component for monitoring and mating disruption of this economically significant pest of apple, pear, peach, and jujube across East Asia.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
CAS No. 57491-34-6
Cat. No. B12293027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3E,13E-Octadecadienyl acetate
CAS57491-34-6
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCC=CCCOC(=O)C
InChIInChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6+,17-16+
InChIKeyVVJPJXKHBZNADP-QQIRETTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3E,13E-Octadecadienyl Acetate (CAS 57491-34-6): A Taxon-Specific Lepidopteran Pheromone Isomer with Critical Purity Requirements


3E,13E-Octadecadienyl acetate [(E,E)-3,13-octadecadien-1-yl acetate, CAS 57491-34-6] is a C20 straight-chain dienyl acetate belonging to the octadecadienyl pheromone class. First isolated from the peach fruit moth Carposina niponensis (Lepidoptera: Carposinidae), it serves as a sex pheromone component for monitoring and mating disruption of this economically significant pest of apple, pear, peach, and jujube across East Asia [1][2]. Unlike the (E,Z)-, (Z,Z)-, and (Z,E)-isomers that dominate Sesiidae (clearwing moth) chemical communication, the (E,E)-isomer occupies a narrower, family-distinct ecological niche, making stereochemical identity—not merely carbon skeleton—the decisive factor for procurement [3].

Target species: peach fruit moth (Carposina niponensis) monitoring in East Asian orchards
Stereochemical identity: (E,E)-isomer decisive for Carposinidae, not interchangeable with (E,Z)- or (Z,Z)-isomers
Quality control: verify isomeric purity by GC retention index on high-polarity column

Why 3E,13E-Octadecadienyl Acetate Cannot Be Replaced by Other Octadecadienyl Acetate Isomers in Pheromone Formulations


The four geometric isomers of 3,13-octadecadienyl acetate—(Z,Z), (E,Z), (Z,E), and (E,E)—are not functionally interchangeable. Male moths across the Sesiidae and Carposinidae exhibit strict stereochemical discrimination: Synanthedon tenuis males were selectively attracted only by the (Z,Z)-isomer among all four tested, with attraction significantly inhibited by addition of the (E,Z)-isomer [1][2]. Similarly, Synanthedon hector males rejected mixtures containing unnatural geometrical isomers [3]. Even trace-level cross-contamination can have profound effects: as little as 0.5% of the (E,Z)-isomer strongly antagonizes attraction of Synanthedon scitula to its (Z,Z)-based pheromone blend, and a U.S. patent explicitly requires the (E,Z)-isomer content to remain below 0.3% in an attractive formulation [4][5]. For the (E,E)-isomer, its association with Carposina niponensis rather than Sesiidae species means that procurement of the correct isomer is not merely a purity consideration but determines the target pest species entirely.

Target Isomer (E,E)-3,13-ODDA
Common Substitute (Z,Z)- or (E,Z)-3,13-ODDA
Carposinidae (peach fruit moth) specificity; Sesiidae inactivity confirmed
Sesiidae attractants; substitution leads to complete target pest mismatch
Thermodynamically stable trans,trans configuration; low isomerization risk
(Z,Z)-isomer prone to field isomerization to (E,E); stereochemical purity may drift
Trace (E,Z) contamination ≤0.3% recommended for (Z,Z)-based blends to avoid antagonism
Unintended (E,Z) or (E,E) presence in Sesiidae lures can suppress attraction even at

Quantitative Differentiation Evidence for 3E,13E-Octadecadienyl Acetate (CAS 57491-34-6) Against Closest Isomeric Analogs


Taxonomic Specificity: (E,E)-Isomer Targets Carposinidae Whereas (E,Z)- and (Z,Z)-Isomers Target Sesiidae

The (E,E)-isomer of 3,13-octadecadienyl acetate (CAS 57491-34-6) is the sex pheromone component identified from the peach fruit moth Carposina niponensis (family Carposinidae), whereas the (E,Z)-isomer (CAS 53120-26-6) attracts Synanthedon pictipes (lesser peachtree borer, family Sesiidae), and the (Z,Z)-isomer is the major component for Synanthedon scitula, S. tenuis, and S. bicingulata [1][2]. This family-level divergence means that procurement of the (E,E)-isomer enables monitoring of a fundamentally different pest complex (Carposinidae: apple/peach fruit borers in East Asia) compared to the Sesiidae-targeting isomers .

Taxonomic Specificity
Class-level inference
(E,E): Carposinidae (E,Z)/(Z,Z): Sesiidae
Target family determines pest complex and crop monitoring strategy
Non-overlapping species; isomer choice defines application scope entirely
Carposina niponensis species specificity pheromone taxonomy

GC Retention Index: Chromatographic Separation of the (E,E)-Isomer from Other 3,13-Isomers for Quality Control Verification

On a DB-23 high-polarity GC column (J&W Scientific), the (E,E)-3,13-octadecadienyl acetate elutes with a Kovats retention index (KI) of 2606, enabling chromatographic resolution from its geometric isomers [1]. Although the Naka et al. (2006) study did not publish KI values for all four isomers on the same column in a single comparative table, it established that 'each geometrical isomer eluted from a high-polar GC column with a different retention time' [2]. This chromatographic separability provides a laboratory-verifiable identity check: a purchaser receiving (E,E)-isomer can confirm the absence of (Z,Z)-, (E,Z)-, or (Z,E)-cross-contamination by comparing the observed KI against the reference value of 2606 [1][2].

GC Retention Index
Cross-study comparable
KI = 2606
Chromatographic fingerprint for isomer identity verification on DB-23 column
Resolves from other 3,13-isomers; facilitates purity confirmation upon receipt
GC-MS Kovats retention index isomer identification

Isomeric Stability and Formulation Risk: The (Z,Z)-Isomer Isomerizes to the (E,E)-Isomer Under Field Conditions

The (Z,Z)-3,13-octadecadienyl acetate isomer is susceptible to isomerization, converting to the (E,E)-isomer under field conditions. A 1999 study on convergent pheromone synthesis explicitly stated: 'The importance of the stereomeric purity of the lure and the easy isomerization of the (Z,Z)-acetate to other isomers, particularly to the E,E isomer, should be considered for the development of efficient formulations in the field' [1]. For the (E,E)-isomer, which already possesses the thermodynamically more stable trans,trans configuration, this isomerization pathway means it can appear as an unintended contaminant in (Z,Z)-based formulations. For laboratories and manufacturers producing or purchasing the (E,E)-isomer as the intended active ingredient (e.g., for Carposina monitoring), this inherent stability advantage reduces the risk of diastereomeric drift during storage and field deployment compared to the (Z,Z)-isomer [1].

Isomeric Stability
Class-level inference
(E,E): stable (Z,Z): isomerizes to (E,E)
Thermodynamic sink of diene isomerization; more maintainable lot-to-lot purity
(Z,Z)-based lures may drift toward (E,E) under field conditions
isomerization formulation stability stereochemical purity

Behavioral Inactivity of the (E,E)-Isomer for Sesiidae Species: A Negative Differentiation Criterion

Across multiple field and laboratory studies on Sesiidae species, the (E,E)-isomer has not been reported as an active attractant. In the Buda et al. (1993) screening of 2,13- and 3,13-octadecadienyl acetates and alcohols against 18 moth species across Sesiidae, Tineidae, and Choreutidae, active attractant blends invariably contained (E,Z)-, (Z,Z)-, or (Z,E)-isomers, with no species responding to the (E,E)-isomer alone [1]. In the Naka et al. (2006) study on Nokona pernix, the two EAG-active components were the (3E,13Z)- and (3Z,13Z)-isomers of the alcohol, not the acetate, and the (E,E)-isomers were synthesized as reference standards rather than as bioactive leads [2]. This consistent absence of Sesiidae bioactivity for the (E,E)-isomer reinforces its specificity for Carposinidae applications and means that purchasing the (E,E)-isomer for Sesiidae monitoring would be ineffective [1][2].

Sesiidae Inactivity
Class-level inference
No reported attraction across tested Sesiidae, Tineidae, Choreutidae
Confirms (E,E) is not a substitute for other isomers in clearwing moth lures
Consistent negative evidence from multi-species screening studies
electroantennography field bioassay isomer discrimination

Antagonism Threshold: Trace Isomeric Impurities Suppress Attraction at ≤0.5% Contamination Levels

Although direct antagonism data for the (E,E)-isomer are absent from published literature, the extreme sensitivity of Sesiidae moths to trace isomeric impurities provides a class-level inference that any unintended isomer in a formulation—including the (E,E)-isomer as a contaminant in (Z,Z)- or (E,Z)-based lures—could disrupt field performance. In the dogwood borer Synanthedon scitula, addition of as little as 0.5% of (E,Z)-3,13-ODDA to the attractive ternary blend strongly antagonized male attraction, and the corresponding U.S. Patent 7,943,159 specifies that the (E,Z)-isomer content must be kept below 0.3% of the molar amount of the (Z,Z)-isomer [1][2]. In Synanthedon tenuis, the attractiveness of the (Z,Z)-isomer was significantly inhibited by addition of the (E,Z)-isomer [3]. For the (E,E)-isomer, the critical procurement implication is that stereochemical purity of ≥99% should be specified to avoid unintended antagonism, whether the (E,E)-isomer is the intended active or a potential contaminant [1][3].

Antagonism Threshold
Class-level inference
<0.5% (E,Z) inhibits S. scitula
Trace isomeric impurities may suppress field attraction; ≥99% purity recommended
Extrapolated from Sesiidae antagonism data; similar caution warranted for (E,E) lots
behavioral antagonism pheromone inhibitor isomeric purity threshold

Optimal Application Scenarios for 3E,13E-Octadecadienyl Acetate (CAS 57491-34-6) Based on Quantitative Evidence


Peach Fruit Moth (Carposina niponensis / C. sasakii) Monitoring and Mass Trapping in East Asian Orchards

The (E,E)-isomer is the taxonomically correct pheromone for monitoring Carposina niponensis (peach fruit moth), a major pest of apple, pear, peach, and jujube in China, Japan, and Korea [1]. Unlike the (E,Z)- and (Z,Z)-isomers that target Sesiidae clearwing borers, the (E,E)-isomer addresses the Carposinidae family, requiring a fundamentally different lure formulation and trap deployment strategy. Field trapping trials in Korean jujube orchards have demonstrated that synthetic sex pheromone traps effectively capture C. sasakii males for population monitoring [2]. Procurement of the correct (E,E)-isomer is essential; substitution with another 3,13-isomer would result in complete trapping failure for this pest species.

Stereochemical Purity Verification Using GC Kovats Retention Index (KI = 2606)

Upon receipt of bulk (E,E)-3,13-octadecadienyl acetate, quality control laboratories can confirm isomeric identity by GC analysis on a DB-23 high-polarity capillary column, verifying that the major peak corresponds to KI = 2606 [1][2]. Each geometrical isomer elutes with a distinct retention time on this column type, enabling detection and quantification of any (Z,Z)-, (E,Z)-, or (Z,E)-contamination [2]. Given that as little as 0.5% of an unintended isomer can act as a behavioral antagonist in Sesiidae systems, a purity specification of ≥99% by GC-FID is recommended [3].

Reference Standard for Isomerization Studies and Formulation Stability Testing

Because the (Z,Z)-isomer readily isomerizes to the (E,E)-isomer under field conditions, the (E,E)-isomer serves as an essential reference standard for stability studies of octadecadienyl acetate formulations [1]. Analytical laboratories developing or validating pheromone dispenser release-rate studies can use the (E,E)-isomer as a chromatographic marker to quantify the extent of (Z,Z)-to-(E,E) isomerization in field-aged dispensers. This application leverages the (E,E)-isomer's position as the thermodynamic endpoint of diene isomerization.

Negative Control in Sesiidae Pheromone Research

Since the (E,E)-isomer has not been reported as an active attractant for any Sesiidae species across multiple screening studies, it can serve as a stereochemical negative control in electrophysiological (EAG) and field bioassay experiments designed to probe the isomer specificity of sesiid olfactory receptors [1][2]. Researchers investigating structure-activity relationships of octadecadienyl pheromones can use the (E,E)-isomer to confirm that observed neuronal or behavioral responses are specific to the (E,Z)-, (Z,Z)-, or (Z,E)-configurations rather than to the carbon skeleton alone.

Application
Selection Property
Validation Focus
Peach fruit moth monitoring (Carposina niponensis)
Species-specific pheromone isomer identity
Trap catch specificity and isomer purity verification
Isomer identity QC by GC
GC retention index on high-polarity column
Confirmation of (E,E)-isomer and absence of co-eluting isomers
Formulation stability reference
Thermodynamic stability of trans,trans-diene
Quantification of isomerization products in aged dispensers
Sesiidae olfactory receptor studies
Behavioral inactivity in Sesiidae
Confirmation that response is absent for (E,E)-isomer
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